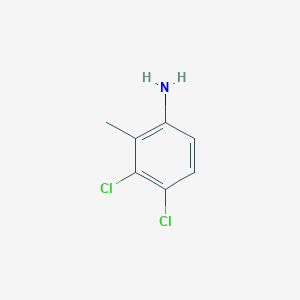
3,4-Dichloro-2-methylaniline
Vue d'ensemble
Description
3,4-Dichloro-2-methylaniline is a chemical compound that is part of the aromatic amines family. It is structurally related to other compounds such as 3,3'-dichlorobenzidine and 4,4'-methylene-bis(2-chloroaniline), which have been studied for their carcinogenic potential in rats . Although the provided papers do not directly study 3,4-Dichloro-2-methylaniline, they offer insights into related compounds that can help infer some of its properties and potential applications or risks.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 2,6-diiodo-4-methylaniline was synthesized from 4-methylaniline using a simple and cost-effective method, which could potentially be adapted for the synthesis of 3,4-Dichloro-2-methylaniline . Additionally, the synthesis of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone involved condensing methyl amine hydrochloride with chloranil, a process that might be relevant for synthesizing dichloro-methylaniline derivatives .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been investigated using quantum chemical calculations, which provide insights into the stability and chemical activity of these molecules . For instance, the study of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone revealed the molecule's symmetry and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is indicative of chemical reactivity .
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as the synthesis of 2,6-diiodo-4-methylaniline, involve the use of acetic acid and a combination of potassium iodide and potassium iodate . These reactions could provide a basis for understanding the reactivity and potential chemical transformations of 3,4-Dichloro-2-methylaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-2-methylaniline can be inferred from studies on similar compounds. For example, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been investigated, which can shed light on the solid-state properties and intermolecular interactions of 3,4-Dichloro-2-methylaniline . Additionally, the carcinogenic potential of structurally related aromatic amines has been examined, suggesting that 3,4-Dichloro-2-methylaniline may also pose certain health risks .
Applications De Recherche Scientifique
Carcinogenic Potential and Toxicology
- Experimental Neoplasia in Rats : Studies on 3,4-Dichloro-2-methylaniline have shown its carcinogenic potential. It was observed that 4,4′-methylene-bis(2-methylaniline), closely related to 3,4-Dichloro-2-methylaniline, produced liver tumors in rats when fed at a concentration of 200 ppm in a standard diet, along with skin and mammary tumors in male rats (Stula, Sherman, Zapp, & Clayton, 1975).
Environmental Monitoring
- Presence in Surface Waters : Monitoring programs have detected the presence of 3,4-dichloroaniline, a derivative of 3,4-Dichloro-2-methylaniline, in Dutch rivers, indicating its environmental prevalence and potential impact (Wegman & Korte, 1981).
Biochemical Studies
- Metabolism and Binding Studies : Investigations into the metabolism of 4-chloro-2-methylaniline, a compound similar to 3,4-Dichloro-2-methylaniline, showed extensive binding to protein, DNA, and RNA in rat liver, suggesting potential mechanisms of toxicity (Hill, Shih, & Struck, 1979).
Spectroscopic Analysis
- Fourier Transform Infrared and FT-Raman Spectral Analysis : The spectral properties of compounds like 4-chloro-2-methylaniline have been extensively studied, providing insight into their molecular structure and interactions (Arjunan & Mohan, 2008).
Human Health and Exposure
- Biological Monitoring in Humans : Studies on the determination of dichloroanilines in human urine have used 4-chloro-2-methylaniline as an internal standard. This indicates its relevance in assessing human exposure to certain pesticides and environmental contaminants (Turci et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dichloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWDZYCBUCFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606984 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methylaniline | |
CAS RN |
62077-25-2 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



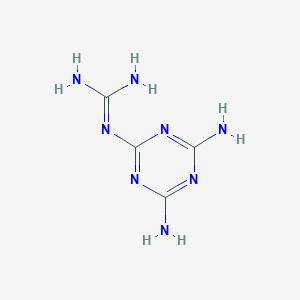
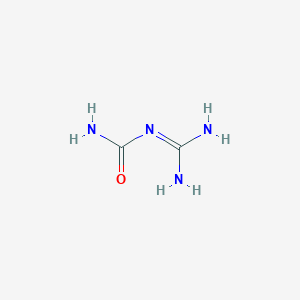

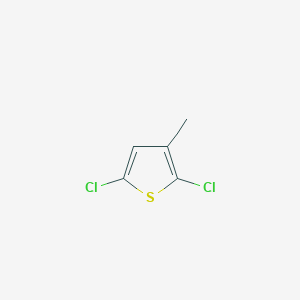

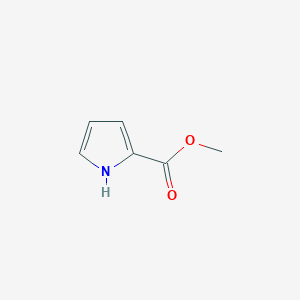
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

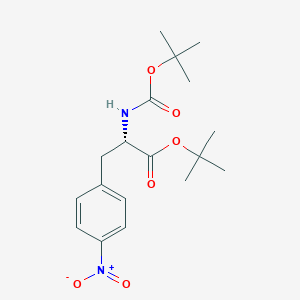


![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
